molecular formula C11H9BrN2O3 B2994547 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-34-8

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2994547
CAS No.: 1006487-34-8
M. Wt: 297.108
InChI Key: VXBGTLMJHCWAAF-UHFFFAOYSA-N
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Description

1-[(3-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a 3-bromophenoxy methyl group at the N1 position and a carboxylic acid moiety at the C3 position of the pyrazole ring. The bromophenoxy group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-[(3-bromophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-2-1-3-9(6-8)17-7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBGTLMJHCWAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-bromophenol with a suitable pyrazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Scientific Research Applications of 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

This compound is an organic compound with the molecular formula C11H9BrN2O3C_{11}H_9BrN_2O_3 and a molecular weight of 297.1 g/mol. This compound is used in scientific research across various disciplines due to its unique structural components, which include a bromophenoxy group, a pyrazole ring, and a carboxylic acid group.

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. The presence of the bromophenoxy group allows for various binding interactions, while the pyrazole ring acts as a pharmacophore, enabling interactions with enzymes or receptors. The carboxylic acid group further stabilizes these interactions through hydrogen bonding.

Biology

This compound is valuable in studying enzyme inhibition and protein-ligand interactions. Its structural components contribute to its biological activity, making it useful in pharmacological research. Studies have explored its potential applications in enzyme inhibition, anti-cancer therapies, and other therapeutic areas . Research indicates that compounds containing a 1H-pyrazole structure can inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Specifically, 1-aryl-1H-pyrazole scaffolds have demonstrated antiproliferation activity on breast cancer cells and liver cancer cells .

Industry

In industry, this compound is used in developing new materials and chemical processes.

The bromophenoxy group can engage in binding interactions, enhancing the compound's affinity for specific biological targets. The pyrazole ring acts as a pharmacophore, interacting with enzymes or receptors. The carboxylic acid group facilitates hydrogen bonding, which stabilizes interactions with target proteins.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the pyrazole ring can act as a pharmacophore, interacting with enzymes or receptors. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity and Substituent Effects

Pyrazole-3-carboxylic acid derivatives are highly tunable, with substituents at the N1 and C5 positions dictating their physicochemical and biological properties. Key analogs include:

Compound Name Substituents (N1/C5) Molecular Weight Key Functional Groups Reference
1-[(3-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 3-bromophenoxymethyl / H 311.13 (calc.) Br (aromatic), ether, carboxylic acid
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) 4-fluorophenyl / 2,6-dimethoxyphenyl 372.34 F, methoxy, carboxylic acid
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid 4-sulfamoylphenyl / p-tolyl 385.39 Sulfonamide, methyl, carboxylic acid
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid 3-(trifluoromethyl)benzyl / H 314.27 CF₃, methyl, carboxylic acid
1-Methyl-1H-pyrazole-3-carboxylic acid Methyl / H 126.12 Methyl, carboxylic acid

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 3-bromophenoxy group in the target compound combines halogen and ether functionalities, differing from sulfamoyl (in celecoxib analogs) or trifluoromethyl groups (in CF₿TR inhibitors) . These EWGs enhance acidity (pKa ~3–4 for carboxylic acids) and influence binding to biological targets.
  • Synthetic Accessibility: The target compound’s synthesis likely involves bromophenoxymethylation of pyrazole-3-carboxylic acid precursors, similar to methods for 11i and 11j (methyl ester hydrolysis, 91–93% yield) .

Physicochemical and Spectral Properties

Solubility and Lipophilicity
  • The 3-bromophenoxy group increases lipophilicity (logP ~2.5–3.5) compared to smaller substituents like methyl (logP ~0.5) . This property may enhance membrane permeability but reduce aqueous solubility.
  • Celecoxib analogs with sulfamoyl groups exhibit higher solubility due to polar sulfonamide moieties .
Spectral Data
  • NMR: Pyrazole-3-carboxylic acids typically show pyrazole ring protons at δ 6.5–8.5 ppm. For example, 11i displays aromatic protons at δ 7.23–7.36 ppm and methoxy singlets at δ 3.60 ppm . The target compound’s 3-bromophenoxy group would likely produce distinct aromatic splitting patterns.
  • IR: Carboxylic acid C=O stretches appear near 1625–1720 cm⁻¹, while bromophenoxy C-Br vibrations occur at ~550–650 cm⁻¹ .

Biological Activity

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound notable for its diverse biological activities. With the molecular formula C₁₁H₉BrN₂O₃ and a molecular weight of 297.1 g/mol, this compound has garnered attention in pharmacological research due to its potential applications in enzyme inhibition, anti-cancer therapies, and other therapeutic areas.

The biological activity of this compound is primarily attributed to its structural components:

  • Bromophenoxy Group : This moiety can engage in various binding interactions, enhancing the compound's affinity for specific biological targets.
  • Pyrazole Ring : Acts as a pharmacophore, interacting with enzymes or receptors.
  • Carboxylic Acid Group : Facilitates hydrogen bonding, stabilizing interactions with target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231 cells)
  • Liver cancer (HepG2 cells)
  • Prostate cancer

The compound's efficacy is underpinned by its ability to induce apoptosis and inhibit cell proliferation in these cancer types .

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition, particularly concerning monoamine oxidase (MAO) isoforms. Some derivatives have shown promising results in inhibiting MAO-B, which is significant for treating neurodegenerative diseases .

Study on Antitumor Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antitumor activity in vitro. The results indicated that the compound effectively inhibited tumor cell growth and induced apoptosis in human cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole ring could enhance biological activity .

Research Findings Summary

Study Findings Biological Activity
Inhibition of lung and breast cancer cell linesAnticancer
Inhibition of MAO-B activityNeuroprotective
Induction of apoptosis in HepG2 cellsAntitumor

Q & A

Q. What are the common synthetic routes for 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves condensation reactions between 3-bromophenol derivatives and pyrazole precursors. For example, reacting 3-bromophenol with a chloromethylpyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) can yield the ether-linked product. Cyclization steps may follow to stabilize the pyrazole core. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst use (e.g., KI for nucleophilic substitution). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and bromophenoxy substitution. For example, the methylene bridge (CH₂) between pyrazole and phenoxy groups appears as a singlet at ~4.5 ppm in ¹H NMR.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures, particularly for crystallizable derivatives .

Q. How can researchers assess the solubility and formulation stability of this compound for in vitro studies?

  • Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or gravimetric analysis. For stability, incubate the compound at 37°C in PBS and monitor degradation via HPLC over 24–72 hours. Lyophilization or co-solvents (e.g., PEG-400) improve aqueous solubility for biological assays .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anti-proliferative assays : Use CCK-8 or MTT assays on cancer cell lines (e.g., prostate PC-3) with IC₅₀ calculations.
  • Apoptosis/autophagy markers : Flow cytometry with Annexin V/PI staining or western blotting for LC3-II/p62 quantifies autophagy induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Methodological Answer :
  • Substituent variation : Replace the bromophenoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate ATP-binding pocket interactions.
  • Molecular docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., mTOR or PI3K). Validate with kinase inhibition assays (e.g., ADP-Glo™) .

Q. What mechanistic studies elucidate its role in autophagy-mediated cancer cell death?

  • Methodological Answer :
  • Gene silencing : Knock down autophagy-related genes (e.g., ATG5 or Beclin-1) using siRNA to confirm dependency on autophagy pathways.
  • Western blotting : Monitor mTOR/p70S6K pathway inhibition and LC3-II accumulation. Use lysosomal inhibitors (e.g., chloroquine) to differentiate autophagic flux .

Q. How can computational modeling improve synthetic yield and regioselectivity?

  • Methodological Answer : Apply density functional theory (DFT) to predict transition-state energies for key steps (e.g., etherification). Machine learning platforms (e.g., ICReDD’s reaction path search) optimize solvent/catalyst combinations and reduce trial-and-error experimentation .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. Adjust dosing regimens or formulate prodrugs to enhance stability .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Methodological Answer :
  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits.
  • Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to specific cysteine residues in target kinases .

Q. How can degradation studies under accelerated conditions inform storage protocols?

  • Methodological Answer :
    Perform stress testing at 40°C/75% RH over 4 weeks. Analyze degradation products via LC-MS and assign structures using fragmentation patterns. Recommend storage in amber vials at -20°C under inert gas (N₂) to prevent oxidation .

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